![molecular formula C8H5BrClF3O2S B12846366 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene](/img/structure/B12846366.png)
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethylsulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and sulfonylation reactions. The reaction conditions often involve the use of bromine, chlorine, and trifluoromethylsulfonyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of hazardous by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient and safe production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, stannous chloride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The trifluoromethylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is unique due to the combination of bromomethyl, chloro, and trifluoromethylsulfonyl groups. This combination provides a distinct reactivity profile, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H5BrClF3O2S |
---|---|
Molekulargewicht |
337.54 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O2S/c9-4-5-1-2-6(10)7(3-5)16(14,15)8(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
MZHBKVIEPLUSKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)S(=O)(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.